Nepicastat

Overview

Description

Nepicastat (RS-25560-197) is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine (NE) in sympathetic neurons . By inhibiting DBH, this compound reduces NE levels and increases dopamine (DA) concentrations, modulating catecholaminergic signaling. This mechanism has therapeutic implications for conditions involving sympathetic overactivation, such as post-traumatic stress disorder (PTSD), cocaine addiction, and cardiovascular diseases (e.g., hypertension, heart failure) .

Preclinical studies demonstrate this compound’s ability to:

- Reduce PTSD-associated anxiety and traumatic memory retention in mice by lowering prefrontal cortex NE levels .

- Attenuate cocaine-seeking behavior and relapse in rats by disrupting NE-mediated reinforcement pathways .

- Lower blood pressure and cardiac hypertrophy in spontaneously hypertensive rats (SHRs) while inducing unique immune cell infiltration in cardiac tissue .

This compound exhibits high selectivity (>10,000-fold) for DBH over 12 other enzymes and 13 neurotransmitter receptors, minimizing off-target effects . Its pharmacokinetic profile includes rapid absorption (peak plasma concentration: ~10,000 ng/mL in mice) and dose-dependent modulation of catecholamines in plasma and tissues .

Preparation Methods

Chemical Structure and Key Features of Nepicastat

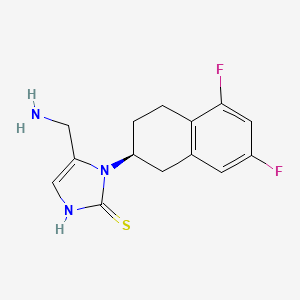

This compound ((S)-5-Aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-2,3-dihydro-2-thioxo-1H-imidazole hydrochloride) is a chiral compound with a molecular formula of $$ \text{C}{14}\text{H}{15}\text{F}{2}\text{N}{3}\text{S} \cdot \text{HCl} $$ and a molar mass of 331.85 g/mol (free base: 295.35 g/mol). Its canonical SMILES representation is FC1=CC(F)=C2CC[C@@H](CC2=C1)N3C(CN)=CNC3=S, highlighting the tetrahydronaphthyl moiety, thioimidazolone ring, and stereospecific S-configuration at the tetrahydronaphthalene bridge. The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

Pharmaceutical Salt Formation

Hydrochloride Salt Preparation

The free base is dissolved in an organic solvent (e.g., ethanol, acetone) and treated with hydrochloric acid to precipitate the hydrochloride salt. Crystallization conditions (temperature, solvent polarity) are adjusted to achieve high purity (>99%).

Table 1: Salt Formation Conditions for this compound Hydrochloride

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Ethanol/water (3:1 v/v) | |

| Acid Equivalents | 1.1 eq HCl | |

| Crystallization Temp | 0–5°C | |

| Yield | 85–92% |

Alternate Salts

While hydrochloride is the primary salt, this compound forms pharmaceutically acceptable salts with inorganic acids (e.g., sulfate, phosphate) and organic acids (e.g., maleate, tartrate). These are synthesized by substituting HCl with equimolar amounts of the corresponding acid during salt formation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (m, 2H), 4.25 (m, 1H), 3.89 (s, 2H), 3.02 (m, 2H), 2.75 (m, 2H), 1.95 (m, 2H).

- HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

Physicochemical Properties

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Melting Point | 218–220°C (dec.) | |

| Solubility (H₂O) | 12 mg/mL | |

| Partition Coefficient | LogP = 2.1 | |

| pKa | 8.3 (amine), 1.9 (imidazole) |

Scalability and Industrial Considerations

Process Optimization

Large-scale synthesis employs continuous flow chemistry to enhance yield and reduce reaction times. Key challenges include maintaining enantiomeric excess (>98%) and minimizing thioimidazolone ring oxidation.

Environmental Impact

Solvent recovery systems (e.g., ethanol distillation) and catalytic hydrogenation (vs. stoichiometric reductants) are prioritized to align with green chemistry principles.

Regulatory and Quality Control

Impurity Profiling

Genotoxic impurities (e.g., alkyl chlorides) are controlled to <10 ppm via rigorous purification and in-process testing.

Stability Studies

Accelerated stability testing (40°C/75% RH) confirms no degradation over 6 months when stored in amber glass vials under nitrogen.

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

Nepicastat inhibits DBH, a copper-dependent monooxygenase responsible for converting dopamine to norepinephrine via hydroxylation. The reaction is represented as:

By occupying the active site, this compound prevents substrate binding and disrupts the redox cycle involving two copper ions (CuA and CuB) critical for catalysis .

Key Structural Interactions

-

Active Site Binding : this compound stabilizes in the DBH active site cleft, forming hydrogen bonds with residues like Glu265 .

-

Copper Coordination : The inhibitor interacts with the enzyme’s copper centers, displacing water molecules and altering the coordination state of CuB .

Biochemical Effects on Catecholamines

This compound’s inhibition of DBH reduces norepinephrine synthesis while increasing dopamine levels.

Structural Insights into Inhibition

The in silico model of DBH reveals how this compound binds:

-

Active Site Cleft : this compound is positioned between the two copper centers (CuA and CuB), interacting with critical residues like His297 and Glu265 .

-

Species-Specific Differences : Human DBH shows subtle structural variations compared to rat DBH, affecting inhibitor binding .

| Feature | Rat DBH | Human DBH |

|---|---|---|

| Active site residues | Glu265, His297, Tyr491 | Glu265, His297, Tyr491 |

| Loop orientation near CuB | Distinct conformation | Slightly altered |

| This compound binding | Sandwiched between CuA and CuB | Similar positioning |

Comparative Analysis of Inhibition

This compound’s selectivity and potency are highlighted in studies:

-

Enzyme Selectivity : Inhibits DBH over 12 other enzymes (e.g., phenylethanolamine N-methyltransferase) .

-

Potency : IC₅₀ = 9 nM for DBH inhibition, demonstrating high specificity .

-

Functional Impact :

Limitations and Challenges

While this compound shows promise as a DBH inhibitor, challenges include:

Scientific Research Applications

Cardiovascular Applications

Nepicastat has been primarily investigated for its role in managing cardiovascular diseases, particularly hypertension and congestive heart failure.

- Mechanism of Action : By inhibiting DBH, this compound reduces the synthesis of norepinephrine, a neurotransmitter that typically promotes vasoconstriction and increases blood pressure. This modulation can lead to decreased systolic blood pressure and improved cardiac function.

- Case Study : A recent study involving spontaneous hypertensive rats demonstrated that both acute (7 days) and chronic (14 days) administration of this compound significantly lowered systolic blood pressure and improved echocardiographic parameters compared to control groups. Notably, the effects were comparable to those observed with enalapril, a standard antihypertensive treatment .

| Study Parameter | This compound (30 mg/kg) | Enalapril (10 mg/kg) | Control (Vehicle) |

|---|---|---|---|

| Systolic Blood Pressure | Decreased | Decreased | No change |

| Intraventricular Septal Thickness | Decreased | Decreased | No change |

| Macrophage Infiltration | Increased | Not assessed | Increased |

Neuropharmacological Applications

This compound has also been explored for its potential in treating psychological conditions such as post-traumatic stress disorder (PTSD) and substance use disorders.

- PTSD Treatment Potential : Research indicates that this compound may help mitigate symptoms associated with PTSD by reducing norepinephrine levels, which are often elevated in individuals with this condition. Studies have shown that it can attenuate traumatic contextual memories in animal models .

- Substance Dependence : In studies focusing on addiction, this compound has been shown to reduce cocaine-seeking behavior in rats by modulating catecholamine release in key brain regions associated with addiction. This suggests its potential utility in treating substance use disorders .

Potential Side Effects and Considerations

While this compound shows promise, it is essential to consider its side effects and limitations:

- Side Effects : Some studies have reported mild to moderate infiltration of inflammatory cells in various tissues following this compound administration, indicating a need for careful monitoring during treatment .

- Clinical Translation Challenges : Despite its efficacy in preclinical studies, no DBH inhibitors, including this compound, have received marketing approval due to issues like poor selectivity and side effects. Ongoing research aims to optimize these compounds for safer clinical use .

Mechanism of Action

Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine . This inhibition leads to decreased levels of norepinephrine in both peripheral and central tissues, which can modulate the sympathetic nervous system and reduce symptoms associated with conditions like hypertension and heart failure . The molecular targets involved include the dopamine beta-hydroxylase enzyme and related pathways that regulate catecholamine synthesis .

Comparison with Similar Compounds

Nepicastat vs. RS-25560-198 (R-Enantiomer)

RS-25560-198, the R-enantiomer of this compound, shares structural similarity but differs in potency and efficacy:

Key Insight : The stereospecificity of this compound enhances its therapeutic utility over RS-25560-198, particularly in cardiovascular and neuropsychiatric models .

This compound vs. Disulfiram

Disulfiram, a non-selective DBH inhibitor, also reduces cocaine relapse but lacks this compound’s specificity:

Key Insight : this compound’s selectivity improves safety profiles in addiction models, though both compounds show efficacy in reducing hedonic food consumption .

This compound vs. Enalapril

Enalapril, an ACE inhibitor, provides a contrasting mechanism for hypertension management:

Key Insight: this compound’s unique immunomodulatory effects may offer additional benefits in hypertensive organ damage .

This compound vs. Other DBH Inhibitors

- Etamicastat: Another selective DBH inhibitor; comparable to this compound in reducing NE but less studied in neuropsychiatric models .

- Zinc Chelators (e.g., DCBT): Non-competitive DBH inhibitors with lower oral bioavailability and specificity .

Biological Activity

Nepicastat is a selective inhibitor of dopamine beta-hydroxylase (DBH), an enzyme crucial for the conversion of dopamine to norepinephrine. This compound has garnered attention for its potential therapeutic applications in various neurological and cardiovascular disorders, particularly those involving dysregulation of catecholamines. Its biological activity primarily revolves around modulating the sympathetic nervous system, making it a candidate for treating conditions such as post-traumatic stress disorder (PTSD), cocaine dependence, and hypertension.

This compound's primary mechanism involves the inhibition of DBH, leading to decreased levels of norepinephrine while increasing dopamine levels in certain brain regions. This dual action has significant implications for its use in treating addiction and anxiety disorders.

Key Findings on Biological Activity

-

Dopamine Release Modulation :

- Research indicates that this compound enhances dopamine release in the medial prefrontal cortex while decreasing norepinephrine levels in both the medial prefrontal cortex and the nucleus accumbens. This suggests a potential role in enhancing dopaminergic signaling while suppressing noradrenergic activity, which could be beneficial in managing cocaine addiction and PTSD symptoms .

-

Impact on Cocaine Seeking Behavior :

- In animal models, this compound has been shown to reduce reinstatement of cocaine-seeking behavior after extinction, demonstrating its potential as an anti-relapse medication. Specifically, it significantly lowers the motivation to work for cocaine without affecting the motivation for natural rewards like food .

- Cardiovascular Effects :

Table 1: Summary of Key Studies on this compound

Case Study: Impact on PTSD

In a study involving a mouse model of PTSD, treatment with this compound resulted in significant reductions in anxiety-like behaviors and contextual traumatic memories. The findings suggest that by modulating catecholamine levels, this compound may help mitigate some of the psychological effects associated with trauma .

Case Study: Cocaine Addiction

Another study examined the effects of this compound on cocaine-seeking behavior in rats. The results indicated that this compound not only decreased reinstatement of drug-seeking behavior but also potentiated the effects of psychostimulants when administered concurrently. This highlights its potential role as a therapeutic agent in substance use disorders .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Nepicastat in modulating catecholamine levels?

this compound selectively inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine (DA) to norepinephrine (NA) in sympathetic nerves. This inhibition reduces NA and adrenaline (AD) levels while increasing DA accumulation in tissues such as the adrenal gland, prefrontal cortex, and plasma. Preclinical studies in mice and dogs demonstrate dose-dependent DBH inhibition, with significant reductions in NA (47–96% across species) and increases in DA .

Q. What experimental models are commonly used to study this compound’s effects on stress-related disorders?

- PTSD models : Mice subjected to electric shock protocols (3 shocks over 7 days) to induce anxiety-like behaviors (e.g., freezing, reduced open-arm exploration in elevated plus maze tests) .

- Hypertension models : Spontaneously hypertensive rats (SHRs) and beagle dogs for assessing cardiovascular and catecholamine modulation .

- Cocaine addiction models : Human clinical trials evaluating safety and subjective responses to intravenous cocaine .

Q. What pharmacokinetic parameters are critical for preclinical dosing of this compound?

In mice, oral administration achieves plasma concentrations of ~10,046 ng/mL 1 hour post-dose, with DBH inhibition observed within 7 days of treatment . Chronic dosing (15 days in dogs) shows peak plasma NA reduction (52%) and DA elevation (646%) by days 6–7, highlighting the need for steady-state pharmacokinetic analysis .

Q. Which behavioral assays validate this compound’s efficacy in anxiety-related disorders?

- Elevated plus maze : Measures time spent in open arms (reduced anxiety-like behavior).

- Open-field test : Assesses locomotor activity (no significant changes, ruling out motor confounds) .

- Freezing behavior : Quantifies PTSD-related contextual fear memory .

Advanced Research Questions

Q. How does this compound’s regional specificity in the brain influence its therapeutic potential for PTSD?

this compound preferentially reduces NA in the prefrontal cortex (critical for memory retrieval) but not in the hippocampus or amygdala. This aligns with the inverted-U model of NA signaling, where moderate NA levels enhance prefrontal function via α2-adrenoceptors, while excess NA impairs it via α1-adrenoceptors. Reduced prefrontal NA in PTSD models correlates with attenuated traumatic memory consolidation .

Q. What methodological considerations are critical when interpreting locomotor activity data in rodent studies?

- Use open-field tests to rule out confounding motor effects (e.g., total distance traveled, center entries).

- In PTSD models, this compound did not alter locomotor activity (p > 0.05 for distance, squares crossed), ensuring anxiety-related behaviors are not artifacts of motor impairment .

Q. How do interspecies differences in DBH inhibition impact translational research?

this compound exhibits stronger DBH inhibition in dogs (88–96% NA reduction in tissues) compared to SHRs (35–47%). These differences may reflect species-specific enzyme expression or drug metabolism, necessitating dose adjustments in preclinical-to-clinical extrapolation .

Q. How should researchers address tissue-specific discrepancies in catecholamine modulation?

- Adrenal gland vs. brain : this compound reduces adrenal NA/AD but increases DA, whereas prefrontal NA decreases without hippocampal changes. This suggests tissue-specific DBH expression or blood-brain barrier permeability .

- Experimental validation : Combine plasma catecholamine assays (HPLC) with tissue-specific DBH activity measurements (e.g., adrenal gland homogenates) .

Q. What are the implications of this compound’s delayed onset of action (4+ hours) for experimental design?

Acute dosing may fail to capture therapeutic effects, as catecholamine changes require chronic administration (7+ days in mice). Behavioral tests should align with pharmacokinetic steady-state timelines .

Q. How can in vitro DBH potency (IC50) guide in vivo dosing strategies?

While in vitro studies show nanomolar-range DBH inhibition, in vivo efficacy in SHRs requires 30 mg/kg oral doses for significant NA reduction. Researchers must account for bioavailability and metabolite activity when translating in vitro data .

Properties

IUPAC Name |

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVIKDAOTXDEB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169740 | |

| Record name | Nepicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173997-05-2 | |

| Record name | Nepicastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepicastat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepicastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPICASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.